N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide
Description
This compound integrates a thieno[3,4-c]pyrazole core with a 4-methylindole moiety via a propanamide linker. Its molecular formula is C₁₇H₁₇N₃O₃S (assuming structural similarity to analogs in and ), with a molecular weight of approximately 343.4 g/mol.
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C18H20N4OS/c1-12-4-3-5-16-13(12)6-8-22(16)9-7-17(23)19-18-14-10-24-11-15(14)20-21(18)2/h3-6,8H,7,9-11H2,1-2H3,(H,19,23) |
InChI Key |
IXUZBMNDKKBXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=C4CSCC4=NN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Scientific Research Applications
Pharmacological Applications
The compound's unique structural features contribute to its diverse biological activities, making it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Compounds with similar thieno and pyrazole structures have shown significant anti-inflammatory properties. For instance, studies indicate that derivatives can inhibit enzymes such as 5-lipoxygenase, which is crucial in inflammatory pathways .
- Antitumor Properties : Research has suggested that thieno[3,4-c]pyrazole derivatives exhibit antitumor activity against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .
- Analgesic Effects : Some derivatives have been reported to possess analgesic properties, providing relief from pain through mechanisms involving central and peripheral pathways .
Synthesis and Structural Modifications
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide typically involves multi-step synthetic routes. The following table summarizes common synthetic approaches and modifications:
| Synthetic Method | Description | Outcome |
|---|---|---|
| Multi-step synthesis | Involves the formation of thieno and pyrazole rings followed by amide coupling | High yield of target compound |
| Structural modifications | Substituting different groups on the pyrazole or indole moieties | Enhanced biological activity or selectivity |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help in understanding how structural modifications can enhance efficacy:
- Target Interaction : Docking simulations suggest that the compound can effectively bind to active sites of enzymes involved in inflammatory and cancer pathways, indicating its potential as a lead compound for drug development .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that a related thieno-pyrazole derivative significantly reduced inflammation in animal models by inhibiting 5-lipoxygenase activity. This finding supports the potential use of similar compounds in treating inflammatory diseases.
Case Study 2: Antitumor Efficacy
In vitro tests showed that the compound induced cell death in MCF-7 breast cancer cells through apoptosis pathways. This suggests that further development could lead to effective cancer therapies.
Case Study 3: Analgesic Properties
Research indicated that the compound exhibited dose-dependent analgesic effects in rodent models, comparable to standard analgesics like ibuprofen. This positions it as a promising candidate for pain management therapies.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,4-c]pyrazole Family
The following table highlights key structural and functional differences among related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features | Biological Activity (If Reported) |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₇N₃O₃S | 343.4 | - 2-Methyl (thienopyrazole) - 4-Methylindole |
Enhanced lipophilicity | Not explicitly reported; inferred from analogs |
| 3-(4-Methoxy-1H-indol-1-yl)-N-(2-methyl-thieno[3,4-c]pyrazol-3-yl)propanamide | C₁₇H₁₇N₃O₂S | 345.4 | - 4-Methoxyindole | Increased polarity due to methoxy group | Potential receptor interactions (e.g., serotonin receptors) |
| 2-(4-Methoxyindol-1-yl)-N-(2-methyl-thieno[3,4-c]pyrazol-3-yl)acetamide | C₁₈H₂₂N₄O₂S | 342.4 | - Acetamide linker - 4-Methoxyindole |
Shorter linker may reduce conformational flexibility | Anti-inflammatory (hypothesized) |
| N-(2-(3-Chlorophenyl)-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide | C₂₁H₂₁N₃O₃S | 395.5 | - 3-Chlorophenyl - Phenoxypropanamide |
Chlorine enhances electrophilicity | Antimicrobial (inferred from related phenoxy derivatives) |
| N-[2-(4-Chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | C₂₂H₂₁ClN₃O₂S | 438.9 | - 4-Chlorophenyl - 4-Methoxyphenyl |
Dual aromatic groups enhance π-π stacking | Anticancer (speculative) |
Key Structural Differences and Implications
- Substituent Effects: Methyl vs. Linker Length: The propanamide linker in the target compound offers greater conformational flexibility compared to the acetamide in , which may influence binding to sterically constrained targets .
- Biological Activity Trends: Thieno[3,4-c]pyrazoles with chlorophenyl substituents (e.g., ) show enhanced antimicrobial and anticancer activity due to halogen-bonding interactions . Methoxy groups () are associated with serotonin receptor modulation, as seen in related indole derivatives .
Key Challenges :
- Steric hindrance from the 2-methyl group on the pyrazole ring may reduce coupling efficiency.
- Optimization of reaction conditions (e.g., solvent polarity, catalyst) is critical for yield improvement .
Biological Activity
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2S3 |
| Molecular Weight | 421.56 g/mol |
| LogP | 2.427 |
| Polar Surface Area | 73.674 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibited cell proliferation in human leukemia cells by inducing apoptosis through the activation of caspase pathways .
The mechanism underlying the anticancer effects involves modulation of signaling pathways associated with cell survival and proliferation. The compound has been shown to downregulate the expression of key proteins involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival . Additionally, it may inhibit angiogenesis and metastasis by affecting vascular endothelial growth factor (VEGF) signaling .
Antidiabetic Activity
In addition to its anticancer properties, this compound has demonstrated promising antidiabetic effects. Studies suggest that it acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor, a mechanism similar to established antidiabetic drugs like saxagliptin. This inhibition leads to increased levels of incretin hormones, which helps in regulating blood glucose levels effectively .
In Vivo Studies
A notable study conducted on diabetic rat models showed that administration of this compound resulted in significant reductions in fasting blood glucose levels and improved insulin sensitivity. The results indicated a dose-dependent response with maximum efficacy observed at higher doses.
Structure-Activity Relationship (SAR)
The structure–activity relationship studies have revealed that modifications on the thieno[3,4-c]pyrazole moiety can enhance biological activity. For example, substituents on the indole ring were found to significantly impact both anticancer and antidiabetic activities . This information is crucial for designing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
